3-chloro-N'-(2-chloroacetyl)benzohydrazide
Overview
Description
3-Chloro-N'-(2-chloroacetyl)benzohydrazide is an organic compound with the molecular formula C8H6Cl3N3O. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound has a wide variety of applications in scientific research, including its use as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent dye.
Scientific Research Applications
Development of Novel Fluorescence Probes
Research has led to the development of novel fluorescence probes, specifically designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, based on modifications of 3-chloro-N'-(2-chloroacetyl)benzohydrazide derivatives, offer a reliable method for detecting and differentiating hROS in various biological and chemical applications, making them valuable tools for studying oxidative stress and its implications in diseases and cellular functions (Setsukinai et al., 2003).
Lanthanide Recognition
In another study, a hydrazone derivative was utilized to develop a highly selective and sensitive microsensor for erbium (III) ions. This sensor demonstrates the chemical's potential in selective ion recognition, which is crucial for various analytical and environmental applications, showcasing the versatility of 3-chloro-N'-(2-chloroacetyl)benzohydrazide derivatives in creating specific detection mechanisms for lanthanide ions (Faridbod et al., 2007).
Synthesis and Antibacterial Activities
The synthesis of benzohydrazone derivatives, including those related to 3-chloro-N'-(2-chloroacetyl)benzohydrazide, has been explored for their antibacterial properties. These compounds have shown preliminary success against various bacterial strains, indicating their potential as scaffolds for developing new antibacterial agents. Their ability to act against bacteria like Staphylococcus aureus and Escherichia coli underscores the importance of such chemical derivatives in medicinal chemistry and drug development (Wang et al., 2013).
Cardiac Protection
Research on (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, a molecule structurally related to 3-chloro-N'-(2-chloroacetyl)benzohydrazide, has revealed its potential in protecting rat heart tissues from toxicity induced by isoproterenol. This demonstrates the compound's therapeutic potential in preventing cardiac remodeling and myocardial infarction, highlighting the broader applicability of such chemical derivatives in cardiovascular research and therapy (Emna et al., 2020).
properties
IUPAC Name |
3-chloro-N'-(2-chloroacetyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-2-1-3-7(11)4-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRQSTVGQGTHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366572 | |
Record name | 3-Chloro-N'-(chloroacetyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(2-chloroacetyl)benzohydrazide | |
CAS RN |
63002-49-3 | |
Record name | 3-Chloro-N'-(chloroacetyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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